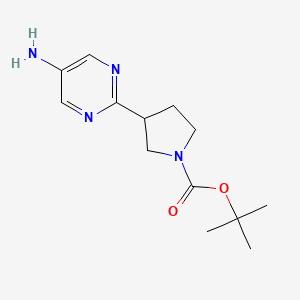

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15757616

Molecular Formula: C13H20N4O2

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N4O2 |

|---|---|

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)11-15-6-10(14)7-16-11/h6-7,9H,4-5,8,14H2,1-3H3 |

| Standard InChI Key | VVHALJZWMDTIDR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=N2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

Tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate comprises three key components:

-

Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.

-

tert-Butyl carbamate group: A bulky, electron-rich substituent that enhances solubility and stabilizes the molecule against metabolic degradation.

-

5-Aminopyrimidin-2-yl moiety: A six-membered aromatic ring with two nitrogen atoms and an amino group, enabling interactions with biological targets via hydrogen bonding and π-π stacking .

The molecular formula is inferred as C₁₃H₂₁N₄O₂ (molecular weight: 281.34 g/mol), derived from structural analogs such as tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate (C₁₄H₂₁N₃O₂). Key spectral data, including NMR and mass spectrometry profiles, would resemble those of related pyrrolidine-carboxylate derivatives, with characteristic signals for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and pyrimidine protons (δ ~8.5 ppm) .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₄O₂ |

| Molecular Weight | 281.34 g/mol |

| IUPAC Name | tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |

| Stability | Stable under inert conditions; sensitive to strong acids/bases |

The tert-butyl group enhances lipophilicity (clogP ~2.1), while the aminopyrimidine moiety introduces polar interactions, balancing the compound’s pharmacokinetic profile .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of tert-butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate can be approached via:

-

Pyrrolidine ring formation: Clauson-Kaas conditions using 2,5-dimethoxytetrahydrofuran and ammonium acetate to generate the pyrrolidine core .

-

Introduction of the pyrimidine moiety: Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolidine and 5-aminopyrimidin-2-yl halide.

-

Carbamate protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate group .

Stepwise Synthesis Protocol

-

Pyrrolidine Formation:

Treatment of 3-aminopyrrolidine with 2,5-dimethoxytetrahydrofuran under acidic conditions yields the pyrrolidine intermediate . -

Pyrimidine Coupling:

Palladium-catalyzed cross-coupling of 3-iodopyrrolidine with 5-aminopyrimidin-2-ylboronic acid in tetrahydrofuran (THF) at 80°C. -

Boc Protection:

Reaction with Boc₂O in dichloromethane (DCM) in the presence of a base (e.g., DMAP) to afford the final product .

Key Reaction Conditions:

-

Temperature: 80–100°C for coupling steps.

-

Catalysts: Pd(PPh₃)₄ for Suzuki reactions.

Applications in Drug Discovery

Intermediate for Anticancer Agents

This compound serves as a precursor for pyrrolizine-based antitubulin agents, which show nanomolar cytotoxicity against leukemia and colon cancer cell lines . For example, analogs with IC₅₀ values of 0.015 μM against FLT3-ITD mutations highlight its potential in acute myeloid leukemia (AML) therapy .

Proteolysis-Targeting Chimeras (PROTACs)

The tert-butyl carbamate group allows facile conjugation to E3 ligase ligands, enabling the design of PROTACs for targeted protein degradation. Pyrimidine’s rigidity enhances linker stability in these bifunctional molecules.

| Parameter | Recommendation |

|---|---|

| Storage | -20°C under argon atmosphere |

| Handling | Use nitrile gloves and goggles |

| Disposal | Incinerate via EPA guidelines |

No acute toxicity data are available, but related pyrrolidine derivatives exhibit LD₅₀ > 500 mg/kg in rodent models .

Future Perspectives

Further research should prioritize:

-

Synthetic optimization: Flow chemistry to improve coupling reaction yields.

-

In vivo studies: Pharmacokinetic profiling in murine models.

-

Target identification: CRISPR-Cas9 screens to map mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume